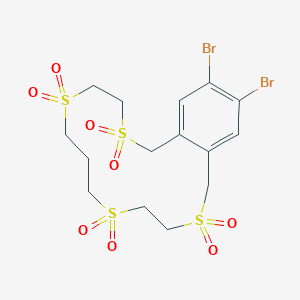
7-amino-6-chloro-4-methyl-2H-1,4-benzoxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-amino-6-chloro-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound that contains a benzoxazine ring and an amino group. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions have been studied.
Mecanismo De Acción
The mechanism of action of 7-amino-6-chloro-4-methyl-2H-1,4-benzoxazin-3(4H)-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in DNA replication and repair. This could explain its potential antitumor activity.
Biochemical and Physiological Effects:
Studies have shown that 7-amino-6-chloro-4-methyl-2H-1,4-benzoxazin-3(4H)-one exhibits a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains. In addition, it has been shown to induce apoptosis in cancer cells and inhibit their growth. However, further studies are needed to fully understand the effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-amino-6-chloro-4-methyl-2H-1,4-benzoxazin-3(4H)-one in lab experiments is its potential to exhibit antibacterial, antifungal, and antitumor activities. This makes it a promising candidate for further study in these areas. However, one limitation of using this compound is the limited knowledge of its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 7-amino-6-chloro-4-methyl-2H-1,4-benzoxazin-3(4H)-one. One direction is to further investigate its potential as a photosensitizer for use in photodynamic therapy for cancer treatment. Another direction is to study its potential as an inhibitor of enzymes involved in DNA replication and repair. In addition, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 7-amino-6-chloro-4-methyl-2H-1,4-benzoxazin-3(4H)-one has been reported using various methods. One of the most commonly used methods involves the reaction of 6-chloro-4-methyl-2H-benzo[d][1,3]oxazine-2,8-dione with ammonia in the presence of a catalyst such as palladium on carbon or Raney nickel. The reaction takes place under mild conditions and yields the desired product in good yield.
Aplicaciones Científicas De Investigación
7-amino-6-chloro-4-methyl-2H-1,4-benzoxazin-3(4H)-one has been studied for its potential applications in various fields of science. It has been found to exhibit antibacterial, antifungal, and antitumor activities. In addition, it has been shown to have potential as a photosensitizer for use in photodynamic therapy for cancer treatment.
Propiedades
Nombre del producto |
7-amino-6-chloro-4-methyl-2H-1,4-benzoxazin-3(4H)-one |
|---|---|
Fórmula molecular |
C9H9ClN2O2 |
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
7-amino-6-chloro-4-methyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C9H9ClN2O2/c1-12-7-2-5(10)6(11)3-8(7)14-4-9(12)13/h2-3H,4,11H2,1H3 |
Clave InChI |
FKKCTBDNHWBQGZ-UHFFFAOYSA-N |
SMILES |
CN1C(=O)COC2=CC(=C(C=C21)Cl)N |
SMILES canónico |
CN1C(=O)COC2=C1C=C(C(=C2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane](/img/structure/B304570.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)
![15-(Acetyloxy)-13-chloro-6-(1,5-dimethylhexyl)-5-methyl-19-oxapentacyclo[10.5.2.0~1,13~.0~2,10~.0~5,9~]nonadec-18-yl acetate](/img/structure/B304573.png)
![N-decyl-N-[4,5-dicyano-2-({decyl[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]-4-methylbenzenesulfonamide](/img/structure/B304574.png)

![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304576.png)
![2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304577.png)
![(6E)-6-[[2-(tetrazolo[1,5-a]quinoxalin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304581.png)
![(6E)-6-[[2-[3-(2-hydroxyethylsulfanyl)quinoxalin-2-yl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304583.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304586.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](4-chlorophenyl)methanone](/img/structure/B304587.png)
![2-(4-chlorophenyl)-8-methoxy-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol](/img/structure/B304589.png)

![8-nitro-5-(2-oxo-2-phenylethyl)-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304592.png)